molecular formula C10H19O2- B12302593 CID 57349875

CID 57349875

Cat. No.: B12302593
M. Wt: 171.26 g/mol
InChI Key: HBZLTBZETPGRDV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 57349875 is a compound registered in PubChem, a public repository for chemical structures and biological activities. Analytical techniques such as GC-MS (), LC-ESI-MS (), and collision-induced dissociation (CID) in mass spectrometry () are commonly employed to characterize such compounds. For example, CID techniques enable structural elucidation by fragmenting molecules and analyzing their mass spectra . PubChem entries also integrate data from diverse sources, including in silico docking studies (e.g., Table 5 in ), which predict binding affinities to biological targets .

Properties

Molecular Formula

C10H19O2-

Molecular Weight

171.26 g/mol

InChI

InChI=1S/C10H18.H2O2/c1-2-6-10-8-4-3-7-9(10)5-1;1-2/h9-10H,1-8H2;1-2H/p-1

InChI Key

HBZLTBZETPGRDV-UHFFFAOYSA-M

Canonical SMILES

C1CCC2CCCCC2C1.O[O-]

Origin of Product

United States

Preparation Methods

The synthesis of CID 57349875 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

Chemical Reactions Analysis

CID 57349875 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

CID 57349875 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which CID 57349875 exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 57349875, we compare its hypothetical properties with structurally or functionally related compounds referenced in the evidence. Below is a framework for such comparisons, based on methodologies and examples from the provided sources:

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Property This compound (Hypothetical) Taurocholic Acid (CID 6675) Betulin (CID 72326) Ginkgolic Acid 17:1 (CID 5469634)
Molecular Formula CₙHₘOₓ (hypothetical) C₂₆H₄₅NO₆S C₃₀H₅₀O₂ C₂₂H₃₄O₂
Molecular Weight ~400-500 Da 515.7 Da 442.7 Da 330.5 Da
Functional Groups (e.g., hydroxyl, carboxyl) Sulfonic acid, hydroxyl Hydroxyl, alkene Carboxylic acid, alkene
Biological Role (e.g., enzyme inhibition) Bile acid transporter substrate Anti-inflammatory agent Antibacterial inhibitor
Analytical Method GC-MS/LC-ESI-MS MS/MS fragmentation Docking studies CID-based structural analysis

Key Insights:

Structural Diversity : Compounds like taurocholic acid (CID 6675) and betulin (CID 72326) highlight the role of functional groups in determining bioactivity. For instance, sulfonic acid in taurocholic acid enhances solubility for transporter interactions, while betulin’s hydroxyl groups mediate anti-inflammatory effects .

Analytical Techniques: this compound would likely require GC-MS or LC-ESI-MS for characterization, as demonstrated for ginsenosides () and CID voltage-dependent oligonucleotide analysis (). These methods resolve structural isomers and quantify fragmentation patterns .

Bioactivity Prediction : Docking studies () could predict this compound’s interactions with targets, akin to betulin-derived inhibitors binding to enzymes . For example, irbesartan (CID 3749) and troglitazone (CID 5591) show how small structural changes alter inhibitory potency .

Research Findings :

  • Mass Spectrometry: CID-based fragmentation () is critical for differentiating isomers like ginsenoside Rf and pseudoginsenoside F11, which differ in hydroxyl group positioning . Similar approaches could resolve this compound’s structural nuances.
  • Docking Studies: Table 5 () illustrates how phytochemicals with varying CIDs exhibit distinct binding energies. For instance, betulinic acid (CID 64971) shows higher affinity to certain enzymes than lupenone (CID 92158) due to its carboxyl group .

Notes on Methodology and Limitations

Data Gaps : The provided evidence lacks explicit data on this compound, necessitating extrapolation from analogous compounds.

Validation : Experimental validation via tandem MS or crystallography () would be required to confirm hypothetical properties .

Diverse Applications : Compounds like erythrosine B (CID 3259) and irbesartan (CID 3749) demonstrate the importance of CID-specific bioactivity profiling in drug development .

Q & A

How can researchers formulate focused and testable research questions for studying CID 57349875?

Basic Question A strong research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome) . Begin by identifying gaps in existing literature on this compound, such as unresolved mechanisms of action or understudied applications. Ensure questions are specific (e.g., "How does this compound modulate [specific pathway] in [cell type] under [condition]?") and avoid broad inquiries like "What are the effects of this compound?" . Test feasibility by assessing resource availability and methodological alignment.

What methodologies are recommended for conducting a rigorous literature review on this compound?

Basic Question
Use systematic review protocols to identify primary and secondary sources. Prioritize peer-reviewed journals and databases (e.g., PubMed, SciFinder) while excluding unreliable platforms like . Employ Boolean search terms (e.g., "this compound AND [property] AND [application]") and track citations to map foundational studies. Critically evaluate sources for bias, sample size, and reproducibility . Organize findings thematically (e.g., synthesis methods, biological activity) to highlight knowledge gaps.

How should experimental designs for this compound be structured to ensure reproducibility?

Basic Question
Adopt modular designs with explicit variables (e.g., concentration, temperature) and controls (positive/negative, solvent-only). Document protocols in detail, including reagent sources (supplier, purity) and instrumentation parameters . For synthesis studies, report yields, purification steps, and characterization data (NMR, HPLC) for novel derivatives . Use statistical power analysis to determine sample sizes and minimize Type I/II errors .

How can researchers resolve contradictions in experimental data for this compound?

Advanced Question
Apply iterative triangulation: cross-validate results using complementary techniques (e.g., in vitro assays vs. computational modeling) . Re-examine variables (e.g., batch-to-batch compound variability, assay interference) and conduct dose-response curves to identify non-linear effects . For conflicting mechanistic data, use knock-down/knock-out models (e.g., CRISPR) to isolate target pathways. Transparently report discrepancies in discussions to guide future studies .

What advanced strategies optimize the synthesis and characterization of this compound derivatives?

Advanced Question
Implement Design of Experiments (DOE) to optimize reaction conditions (e.g., catalyst loading, solvent polarity) . For characterization, combine high-resolution mass spectrometry (HR-MS) with X-ray crystallography to confirm structural integrity. Use stability studies (e.g., accelerated degradation under UV/humidity) to assess derivative viability for biological testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.